Einecs 279-675-0
Overview
Description
Einecs 279-675-0, also known as Brilliant Cresyl Blue, is a chemical compound with the molecular formula C₃₄H₄₂Cl₄N₈O₂Zn. It is a green to dark blue crystalline powder that is soluble in water and ethanol. This compound is primarily used as a biological stain and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Brilliant Cresyl Blue is synthesized through a series of chemical reactions involving the condensation of specific aromatic amines and phenoxazine derivatives. The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Brilliant Cresyl Blue involves large-scale chemical synthesis using high-purity reagents. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards. The compound is then purified through crystallization and filtration techniques to obtain the desired crystalline powder .
Chemical Reactions Analysis
Types of Reactions
Brilliant Cresyl Blue undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and staining properties.
Reduction: Reduction reactions can convert Brilliant Cresyl Blue into its leuco form, which is colorless and can be reverted to the original compound through oxidation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and zinc dust are typical reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of Brilliant Cresyl Blue, as well as substituted derivatives with modified chemical properties .
Scientific Research Applications
Brilliant Cresyl Blue has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and redox indicator in various chemical analyses.
Biology: The compound is widely used as a biological stain for visualizing cellular components, such as reticulocytes in blood smears.
Medicine: In medical diagnostics, Brilliant Cresyl Blue is used to stain and identify specific cell types and structures in histological samples.
Mechanism of Action
Brilliant Cresyl Blue exerts its effects through its ability to bind to specific cellular components, such as nucleic acids and proteins. The binding process involves electrostatic interactions and hydrogen bonding, which result in the staining of targeted structures. The compound’s molecular targets include ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), and its staining properties are influenced by the pH and ionic strength of the surrounding environment .
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: Another phenothiazine dye used for similar staining purposes.
Toluidine Blue: A thiazine dye with comparable staining properties.
Crystal Violet: A triphenylmethane dye used for staining and as an antiseptic.
Uniqueness
Brilliant Cresyl Blue is unique in its ability to selectively stain reticulocytes, making it particularly valuable in hematological studies. Its distinct color change properties under different pH conditions also make it a versatile tool in various analytical applications .
Properties
IUPAC Name |
(7,9-diamino-6-methyl-5a,9a-dihydrophenoxazin-3-ylidene)-diethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N4O.ClH/c1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;/h6-9,16-17H,4-5,18-19H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMCAAFKAHAURK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3C(C(=C(C=C3N)N)C)OC2=C1)CC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001001724 | |
Record name | 1,3-Diamino-7-(diethylamino)-4-methyl-4a,10a-dihydrophenoxazin-5-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81029-05-2 | |
Record name | Brilliant cresyl blue ALD | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081029052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diamino-7-(diethylamino)-4-methyl-4a,10a-dihydrophenoxazin-5-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diamino-7-(diethylamino)-4-methylphenoxazin-5-ium tetrachlorozincate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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